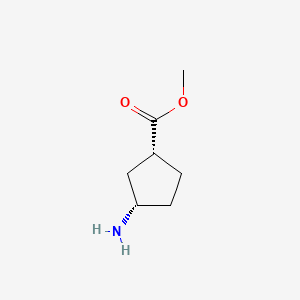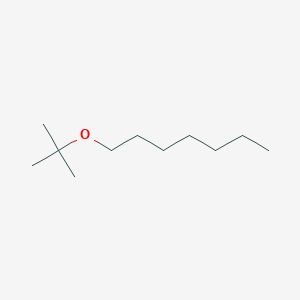![molecular formula C19H23NO3 B3154955 tert-Butyl [2-(4-phenoxyphenyl)ethyl]carbamate CAS No. 788824-72-6](/img/structure/B3154955.png)
tert-Butyl [2-(4-phenoxyphenyl)ethyl]carbamate
Übersicht
Beschreibung
Tert-Butyl [2-(4-phenoxyphenyl)ethyl]carbamate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is part of the carbamate family, which is known for its use in protecting amine groups during chemical synthesis .
Wirkmechanismus
Target of Action
This compound is a type of organic ester, which is often used as an intermediate in organic synthesis
Mode of Action
It’s known that organic esters like this compound can undergo reactions such as hydrolysis, aminolysis, and reduction, which can lead to various biochemical changes .
Biochemical Pathways
As an organic ester, it may participate in esterification and transesterification reactions, which are common in lipid metabolism . .
Pharmacokinetics
It’s known that the compound has a molecular weight of 3134 , which may influence its bioavailability
Result of Action
As an organic ester, it may undergo various chemical reactions leading to changes in cellular biochemistry . The specific effects need further investigation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “tert-Butyl [2-(4-phenoxyphenyl)ethyl]carbamate”. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [2-(4-phenoxyphenyl)ethyl]carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. Common bases used include sodium hydroxide, 4-dimethylaminopyridine (DMAP), and sodium bicarbonate. The reaction is usually carried out in solvents such as water, tetrahydrofuran (THF), or acetonitrile at room temperature or moderate heat (40°C) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The process involves the same reagents and conditions but is optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-Butyl [2-(4-phenoxyphenyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl [2-(4-phenoxyphenyl)ethyl]carbamate has several scientific research applications, including:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis processes.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in drug development and delivery systems.
Industry: Utilized in the production of various chemical intermediates and as a reagent in industrial chemical processes
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyloxycarbonyl (Boc): Another common protecting group for amines, removed under acidic conditions.
Carboxybenzyl (CBz): A benzyl carbamate protecting group, removed using catalytic hydrogenation.
Fluorenylmethoxycarbonyl (FMoc): A protecting group removed with an amine base.
Uniqueness
Tert-Butyl [2-(4-phenoxyphenyl)ethyl]carbamate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in complex synthetic processes where selective deprotection is required .
Eigenschaften
IUPAC Name |
tert-butyl N-[2-(4-phenoxyphenyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-19(2,3)23-18(21)20-14-13-15-9-11-17(12-10-15)22-16-7-5-4-6-8-16/h4-12H,13-14H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGKYFVBDSIXIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


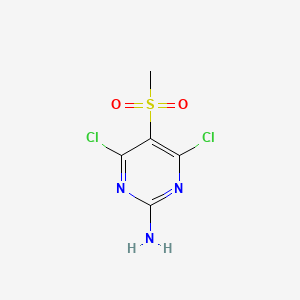
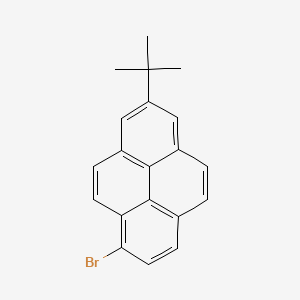
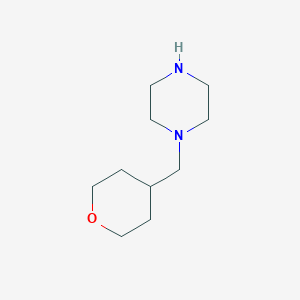
![6-(Benzo[d][1,3]dioxol-5-yl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol](/img/structure/B3154901.png)
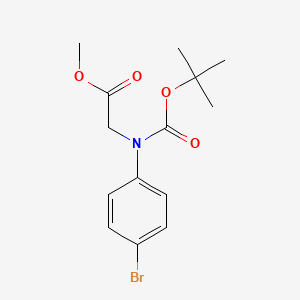
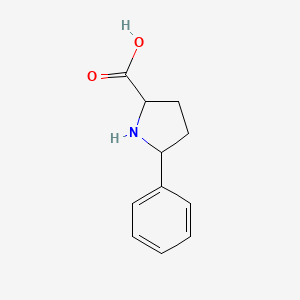

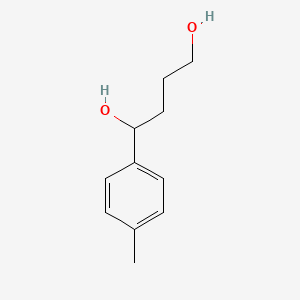
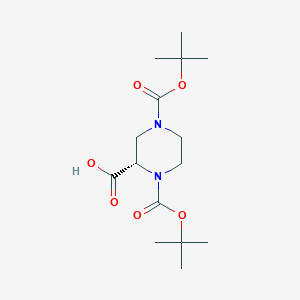

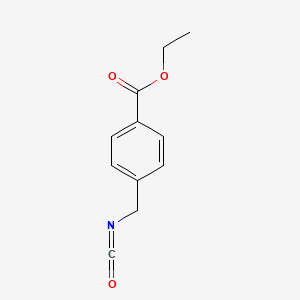
![4-[2-(3,5-Difluorophenyl)ethyl]piperidine](/img/structure/B3154969.png)
